molecular formula C19H15F3N4O3S2 B3018283 N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 896022-48-3

N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B3018283
CAS No.: 896022-48-3
M. Wt: 468.47
InChI Key: LCMMJMNHIRQSRF-UHFFFAOYSA-N
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Description

The compound N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide features a 1,3,4-thiadiazole core substituted with a 3-(trifluoromethyl)benzamide group at position 2 and a 3-methoxyphenylamino-oxoethylthio moiety at position 5 (Figure 1). Its synthesis likely involves sequential thioether formation and amide coupling, analogous to methods reported for related 1,3,4-thiadiazole derivatives . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyphenyl substituent may contribute to hydrogen bonding or π-π interactions in biological targets .

Properties

IUPAC Name

N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S2/c1-29-14-7-3-6-13(9-14)23-15(27)10-30-18-26-25-17(31-18)24-16(28)11-4-2-5-12(8-11)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMMJMNHIRQSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure incorporates a thiadiazole ring, which is known for its diverse pharmacological properties.

Structural Characteristics

The compound features several key structural components:

  • Thiadiazole Ring : This five-membered heterocyclic ring is crucial for its biological activity.
  • Benzamide Moiety : Enhances solubility and biological interactions.
  • Trifluoromethyl Group : Increases lipophilicity and may enhance biological efficacy.

The molecular formula is C15H18N4O3S2C_{15}H_{18}N_{4}O_{3}S_{2} with a molecular weight of approximately 366.45 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing cell cycle arrest and promoting apoptosis in various cancer cell lines. Key findings include:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It promotes apoptosis through the down-regulation of cyclin-dependent kinase 1 (CDK1), cyclin A2, and cdc25c, alongside modulation of apoptotic markers such as Bcl-2 and cleaved caspases .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties , particularly against bacterial strains. The presence of the thiadiazole moiety is linked to enhanced antimicrobial efficacy:

  • In Vitro Studies : Various derivatives of thiadiazole have shown activity against Gram-positive and Gram-negative bacteria. For instance, related compounds have exhibited good to excellent antibacterial activities against Escherichia coli and Staphylococcus aureus .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Key Proteins : It affects cell cycle regulators and apoptosis-related proteins.
  • Interaction with DNA : The lipophilic nature allows it to efficiently cross cell membranes and interact with nucleic acids and proteins, enhancing its bioavailability and efficacy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces G2/M arrest; promotes apoptosis,
AntimicrobialActive against E. coli, S. aureus ,
MechanismInhibits CDK1, cyclin A2; interacts with DNA ,

Case Studies

Several studies have explored the biological efficacy of this compound and its derivatives:

  • Anticancer Study : In a study involving breast cancer cell lines, derivatives exhibited IC50 values lower than standard chemotherapy agents like cisplatin, indicating superior efficacy .
  • Antimicrobial Efficacy : A derivative was tested against various pathogens, showing significant inhibition rates compared to commercial antibiotics, highlighting its potential as a new therapeutic agent .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s key structural differentiators include:

  • 1,3,4-Thiadiazole core : Provides rigidity and electron-deficient character, influencing binding to enzymes like tyrosine kinases .
  • Trifluoromethylbenzamide group : Enhances hydrophobic interactions and bioavailability .
  • 3-Methoxyphenylamino-oxoethylthio chain: Introduces hydrogen-bonding capacity and steric bulk.

Table 1 compares this compound with four analogs from the literature:

Compound Name & Source Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C₁₉H₁₅F₃N₄O₃S₂ 492.47 3-Methoxyphenylamino-oxoethylthio, trifluoromethylbenzamide Assumed anticancer activity (based on analogs)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide C₁₇H₁₃F₃N₄OS₂ 450.43 Benzylthio, 4-(trifluoromethyl)phenylacetamide Cytotoxic against MDA-MB-231, PC3, and U87 cell lines
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) C₁₉H₁₄ClN₅O₂S₃ 511.96 Benzylthio, 4-chlorophenyloxadiazolethio Cytotoxic activity (specific cell lines not reported)
N-((5-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide C₂₀H₁₆ClF₃N₄O₃S 484.90 2-Chlorobenzylamino-oxoethylthio, oxadiazole core No reported activity

Pharmacological and Mechanistic Insights

  • Anticancer Activity : The benzylthio analog () showed cytotoxicity against breast, prostate, and glioblastoma cell lines, likely through dual inhibition of abl/src tyrosine kinases . The target compound’s methoxyphenyl group may enhance selectivity for specific kinase domains.
  • Role of Trifluoromethyl Group : This moiety improves membrane permeability and binding affinity to hydrophobic enzyme pockets, as validated in docking studies (Glide XP scoring) .
  • Oxadiazole vs.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values, favoring blood-brain barrier penetration in neuro-oncology applications .
  • Hydrogen Bonding: The methoxyphenylamino group may form hydrogen bonds with residues like Asp/Lys in kinase active sites, as seen in nitroazolidine derivatives .

Q & A

Basic: What synthetic routes are optimized for this compound, and how do reaction conditions influence yield and purity?

Answer:
The compound can be synthesized via microwave-assisted protocols or reflux-based cyclization. Key steps include:

  • Step I: Condensation of 2-benzamidoacetic acid with thiosemicarbazide in phosphorus oxychloride under reflux (1 hr), followed by basification with KOH to precipitate intermediates .
  • Step III: Thiadiazole ring formation via cyclization under microwave irradiation (e.g., 80°C, 30 min), which enhances reaction efficiency compared to conventional heating .
  • Critical factors:
    • Solvent choice: Ethanol or DMF improves solubility during recrystallization .
    • Catalyst: Phosphorus oxychloride accelerates cyclization but requires careful stoichiometry to avoid side reactions .
      Yield optimization (76–97%) is achieved by monitoring reaction progress via TLC and adjusting reflux duration .

Basic: Which spectroscopic methods are recommended for structural characterization?

Answer:
A multi-technique approach ensures accurate characterization:

  • 1H/13C NMR: Assign proton environments (e.g., trifluoromethyl at δ ~120–125 ppm) and confirm thiadiazole ring formation (C=S peaks at δ ~165–170 ppm) .
  • FT-IR: Identify key functional groups:
    • Amide C=O stretch at ~1650–1670 cm⁻¹.
    • Thiadiazole C-S stretch at ~680–720 cm⁻¹ .
  • Mass spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray crystallography: Resolve ambiguities in stereochemistry or crystal packing (e.g., co-crystals analyzed at 293 K) .

Advanced: How does the molecular structure influence biological activity?

Answer:
The 3-(trifluoromethyl)benzamide moiety enhances lipophilicity, improving membrane permeability, while the thiadiazole core facilitates π-stacking with biological targets. Key structural insights:

  • X-ray diffraction data reveal planar thiadiazole rings, enabling intercalation with DNA or enzyme active sites .
  • The 3-methoxyphenyl group modulates electron density, affecting binding affinity to kinases or proteases .
  • Molecular docking (e.g., AutoDock Vina) predicts hydrogen bonding between the amide group and Asp89 in EGFR kinase, correlating with antitumor activity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay variability: Use standardized protocols (e.g., MTT assay at 48 hr incubation) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs: Compare activity of derivatives (e.g., replacing trifluoromethyl with nitro groups reduces IC50 by 40%) .
  • Solubility effects: Pre-solubilize in DMSO (<1% v/v) to avoid aggregation artifacts in cellular assays .

Advanced: What in silico methods predict target interactions?

Answer:

  • Molecular dynamics (MD) simulations: Use AMBER or GROMACS to model binding stability over 100 ns trajectories.
  • Pharmacophore mapping: Identify essential features (e.g., hydrogen bond acceptors near the thiadiazole sulfur) .
  • ADMET prediction: SwissADME estimates logP (~3.2) and bioavailability scores to prioritize analogs with optimal pharmacokinetics .

Basic: How to troubleshoot low yields in the cyclization step?

Answer:
Low yields (<50%) may result from:

  • Incomplete dehydration: Add molecular sieves or increase reflux temperature to 110°C .
  • Side reactions: Replace concentrated H2SO4 with milder acids (e.g., p-TsOH) during cyclization .
  • Purification: Use gradient column chromatography (hexane:EtOAc 7:3 → 1:1) to separate byproducts .

Advanced: What strategies improve pharmacokinetic properties?

Answer:

  • Prodrug design: Introduce hydrolyzable esters (e.g., ethyl ester) to enhance oral bioavailability .
  • Metabolic stability: Fluorine substitution at the benzamide para-position reduces CYP450-mediated oxidation .
  • LogP optimization: Replace the methoxy group with polar substituents (e.g., -OH) to balance lipophilicity .

Advanced: How to validate the compound’s mechanism of action?

Answer:

  • Kinase profiling: Screen against a panel of 50 kinases (e.g., Eurofins Panlabs) to identify primary targets .
  • CRISPR knockouts: Use HEK293T cells with EGFR or PARP1 deletions to confirm target dependency .
  • Microscale thermophoresis (MST): Measure binding affinity (Kd) with fluorescently labeled proteins .

Basic: How to ensure purity during synthesis?

Answer:

  • TLC monitoring: Use chloroform:acetone (3:1) as the mobile phase; target Rf = 0.12–0.2 .
  • Recrystallization: Ethanol/water (7:3) yields >95% purity; avoid DMF due to residual solvent peaks in NMR .
  • HPLC-MS: Employ C18 columns (ACN:H2O gradient) to detect impurities <0.5% .

Advanced: What are the challenges in X-ray crystallography for this compound?

Answer:

  • Crystal growth: Co-crystallize with thiourea derivatives to improve lattice stability .
  • Disorder: The trifluoromethyl group often exhibits rotational disorder; collect data at 100 K to minimize thermal motion .
  • Resolution: Use synchrotron radiation (λ = 0.7 Å) to achieve <0.8 Å resolution for accurate electron density maps .

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